![molecular formula C11H8BrN3O4 B448049 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 312313-96-5](/img/structure/B448049.png)

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

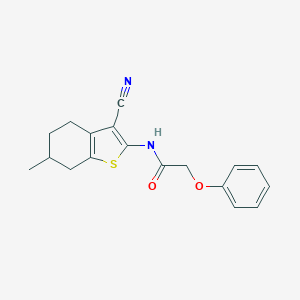

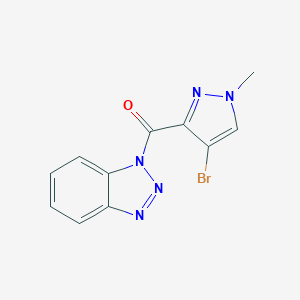

The compound “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is not available in the retrieved data.

Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” are not available in the retrieved data.

Scientific Research Applications

Hydrogen-Bonded Molecular Structures

- Hydrogen-Bonded Chains and Sheets : Compounds related to "3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid" have been studied for their ability to form complex hydrogen-bonded structures. For example, studies have explored how these molecules are linked into sheets or chains through hydrogen bonds, demonstrating interesting molecular-electronic structures and crystalline forms (Portilla et al., 2007) (Portilla et al., 2007).

Crystallographic and Electronic Studies

- Crystallographic and Electronic Properties : Research has been conducted on the crystal structures of various benzoic acid derivatives, including those similar to the compound of interest. These studies often involve X-ray powder diffraction and molecular electrostatic potential calculations, providing insights into their electronic structure and intermolecular interactions (Pramanik et al., 2019).

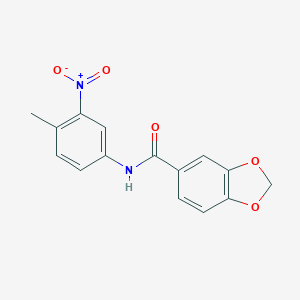

Antimicrobial and Antitumor Properties

- Biological Activities : Certain pyrazole derivatives, including compounds structurally related to "3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid", have been synthesized and evaluated for their biological activities. These compounds have been studied for their potential as antitumor, antifungal, and antibacterial agents (Titi et al., 2020) (Shubhangi et al., 2019).

Fluorescent Probing and Sensing

- Fluorescence Sensing : Certain benzoic acid derivatives related to this compound have been explored for their fluorescent properties. For instance, a study on a terbium organic framework using a derivative demonstrated its potential as a fluorescent probe for sensing small organic molecules and metal ions (Tang et al., 2017).

Synthesis and Characterization

- Synthesis Methods : Research has also been conducted on the synthesis and characterization of various pyrazole derivatives. These studies often focus on the process of creating these compounds and analyzing their structural properties (Heo et al., 2018) (Zhang et al., 2019).

Ionization Constants and Structural Effects

- Ionization and Structural Analysis : Some studies have focused on the ionization constants of pyrazole carboxylic acid derivatives and how the structure and medium affect their acidity. This research provides insights into the physicochemical properties of these compounds (Alkan et al., 2009).

Antagonistic Properties

- Receptor Antagonism : Investigations into heterocyclic ring-containing benzoic acids have revealed their potential as antagonists to certain receptors, highlighting their potential applications in medicinal chemistry (Yoshimura et al., 1995).

Mechanism of Action

The mechanism of action of pyrazole derivatives is diverse, depending on their chemical structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action of “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is not available in the retrieved data.

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that the research and development of pyrazole derivatives, including “3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid”, have promising future directions.

properties

IUPAC Name |

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O4/c12-9-6-14(13-10(9)15(18)19)5-7-2-1-3-8(4-7)11(16)17/h1-4,6H,5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVZYXWOKWFGKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4,5-Dibromo-2-furyl)methylene]-3-(4-ethylphenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447968.png)

![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B447969.png)

![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B447973.png)

![2-(benzylsulfanyl)-6-methyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B447975.png)

![Ethyl 2-[(3-benzyl-6-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B447976.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B447977.png)

![(3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl){4-[(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]phenyl}methanone](/img/structure/B447979.png)

![4-tert-butyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B447982.png)

![6-Tert-butyl-2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447983.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447988.png)

![2-[(3-Bromobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447989.png)